(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran
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Overview
Description
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran is a natural product found in Curcuma aromatica, Commiphora myrrha, and other organisms with data available.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
Research has identified compounds structurally related to (6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran, exhibiting significant antiproliferative activity on human non-small cell lung cancer (NSCLC) cell lines. These compounds, isolated from traditional Chinese medicine, suggest potential applications in cancer research, particularly for compounds with benzofuran structures (Ma et al., 2017).
Antimicrobial and Anti-inflammatory Properties
A study on dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, which are structurally similar, has shown these compounds to exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. This highlights the potential of benzofuran derivatives in developing new therapeutic agents (Rajanarendar et al., 2013).
Synthesis and Characterization of Derivatives
The synthesis of benzofuran derivatives, such as 3-Substituted (6-[(E)-2-(1-benzofuran-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, has been investigated, illustrating the chemical versatility and potential for further research applications of benzofuran compounds (Obushak et al., 2007).
Pharmacological Activities in Seaweed Derivatives
A study involving furanyl compounds derived from the red seaweed Gracilaria opuntia identified structures featuring methoxycyclooctyl benzofuran with potential anti-inflammatory and antioxidative effects. This research suggests the usefulness of benzofuran structures in natural product pharmacology (Makkar & Chakraborty, 2018).
properties
Product Name |
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
InChI |
InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13?,15-/m1/s1 |
InChI Key |
HICAMHOOTMOHPA-AWKYBWMHSA-N |
Isomeric SMILES |
CC1=COC2=C1CC([C@](C2)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
synonyms |
curzerene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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